molecular formula C7H7ClO3 B169221 3-Chloro-4-isopropoxycyclobutene-1,2-dione CAS No. 130837-47-7

3-Chloro-4-isopropoxycyclobutene-1,2-dione

Cat. No.: B169221
CAS No.: 130837-47-7
M. Wt: 174.58 g/mol
InChI Key: FOAYRKHCUAPSBU-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxycyclobutene-1,2-dione is a chemical compound with the molecular formula C7H7ClO3 and a molecular weight of 174.58 g/mol . It is known for its unique structure, which includes a cyclobutene ring substituted with a chlorine atom and an isopropoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Chloro-4-isopropoxycyclobutene-1,2-dione involves several steps. One common method includes the reaction of 3,4-dichlorocyclobutene-1,2-dione with isopropyl alcohol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-Chloro-4-isopropoxycyclobutene-1,2-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-isopropoxycyclobutene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropoxycyclobutene-1,2-dione involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in research applications .

Comparison with Similar Compounds

3-Chloro-4-isopropoxycyclobutene-1,2-dione can be compared with other cyclobutene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3-chloro-4-propan-2-yloxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3/c1-3(2)11-7-4(8)5(9)6(7)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAYRKHCUAPSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=O)C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566139
Record name 3-Chloro-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130837-47-7
Record name 3-Chloro-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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